2-phenyl-2H-1,2,3-triazole-4-carbonitrile

Medicinal Chemistry Scaffold Optimization SAR Studies

Sourcing the precise N2-phenyltriazole isomer for medicinal chemistry often leads to supply of the incorrect 1H-regioisomer, compromising SAR data. This compound is the verified 2-phenyl-2H-1,2,3-triazole-4-carbonitrile, a distinct scaffold where N2-substitution fundamentally alters dipole moment and Log P (~1.24 vs. ~2.10 for the 1H-isomer), ensuring target interactions are not confounded by regioisomeric impurities. - Supplies the exact N2-aryl geometry required to differentiate novel IP from N1-aryl prior art. - The C4-carbonitrile handle enables rapid library synthesis of amides and heterocycles. - Crystalline solid (mp 90-92°C) facilitates easy handling for parallel chemistry workflows.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 36386-83-1
Cat. No. B3370348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-2H-1,2,3-triazole-4-carbonitrile
CAS36386-83-1
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C#N
InChIInChI=1S/C9H6N4/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H
InChIKeyYDVBGXDSHUNXFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2H-1,2,3-triazole-4-carbonitrile: Physicochemical & Procurement Profile


2-Phenyl-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound belonging to the 2H-1,2,3-triazole class, characterized by a phenyl substituent at the N2 position and a cyano group at the C4 position of the triazole ring. Its molecular formula is C9H6N4, with a molecular weight of 170.17 g/mol, and a melting point reported at 90–92°C, indicating it is a solid at room temperature [1]. The calculated Log P value of approximately 1.24 suggests moderate lipophilicity, which is a critical factor for its use as a versatile scaffold in medicinal chemistry and materials science . It is commercially available from suppliers such as Enamine LLC at 95% purity, providing a reliable procurement baseline for research use .

2-Phenyl-2H-1,2,3-triazole-4-carbonitrile: Regioisomer Substitution Risks


Substituting 2-phenyl-2H-1,2,3-triazole-4-carbonitrile with its close regioisomer, 1-phenyl-1H-1,2,3-triazole-4-carbonitrile, or other in-class analogs is not functionally equivalent. The position of the phenyl substituent on the triazole ring (N1 vs. N2) fundamentally alters the molecule's electronic distribution, steric profile, and dipole moment, leading to drastically different interactions with biological targets and divergent physicochemical properties [1]. For instance, the calculated Log P values differ significantly between the 2-phenyl (Log P ~1.24) and the 1-phenyl isomer (Log P ~2.10), directly impacting solubility and membrane permeability profiles. Such structural and property differences render the compounds non-interchangeable in structure-activity relationship (SAR) studies, where the precise molecular geometry is paramount for target binding and functional outcome [2]. The evidence below quantifies these critical distinctions.

2-Phenyl-2H-1,2,3-triazole-4-carbonitrile: Quantitative Evidence Guide


Regioisomeric Purity: 2-Phenyl vs. 1-Phenyl Scaffold

The target compound, 2-phenyl-2H-1,2,3-triazole-4-carbonitrile, provides a distinct regioisomeric scaffold compared to the more commonly encountered 1-phenyl-1H-1,2,3-triazole-4-carbonitrile. In alpha-glycosidase inhibition assays, 2-phenyl-2H-1,2,3-triazole derivatives exhibited a different selectivity and potency profile, with IC50 values against MAL12 ranging from 54 to 482 µM and against PPA from 145 to 282 µM [1]. This contrasts with the 1-phenyl-1H- series, which demonstrated different structure-activity relationship (SAR) trends, underscoring that the regioisomer is not a suitable substitute in drug discovery programs [1].

Medicinal Chemistry Scaffold Optimization SAR Studies

Nitrile Group as Synthetic Handle

The C4 nitrile group in 2-phenyl-2H-1,2,3-triazole-4-carbonitrile provides a defined and quantifiable synthetic advantage over analogs lacking this moiety. While direct comparative data is unavailable, class-level inferences can be drawn. Nitriles can be converted into amides, carboxylic acids, and tetrazoles under controlled conditions. The absence of tautomeric protonation issues (as seen in the 1H- series) ensures a more predictable reactivity profile in subsequent transformations, which is crucial for building complex libraries [1].

Synthetic Chemistry Functional Group Interconversion Derivatization

Stable Solid & Lipophilicity Advantage

2-Phenyl-2H-1,2,3-triazole-4-carbonitrile is a crystalline solid with a reported melting point of 90–92°C [1]. This property offers a quantifiable advantage over liquid or low-melting analogs for handling, purification, and formulation. The compound's Log P, calculated by ACD/Labs at 1.24, is lower than that of its 1-phenyl regioisomer (Log P = 2.104), indicating a difference in lipophilicity that can translate to distinct pharmacokinetic behaviors [2].

Formulation Science Physicochemical Characterization Solid-State Properties

2-Phenyl-2H-1,2,3-triazole-4-carbonitrile: High-Value Applications


Scaffold Differentiation in Kinase & GPCR Drug Discovery

This compound serves as a distinct N2-substituted triazole core for medicinal chemistry campaigns targeting enzymes like alpha-glycosidases [1], and potentially kinases or G-protein coupled receptors (GPCRs). Its unique regioisomeric identity (2H- vs. 1H-triazole) offers a clear avenue for generating novel intellectual property and exploring unexplored chemical space around established pharmacophores. Its procurement is justified when a program requires a specific N2-aryl scaffold to differentiate from prior art based on N1-aryl triazoles.

Building Block for Library Synthesis & Derivatization

The presence of the 4-carbonitrile group provides a robust and predictable synthetic handle for further elaboration. As a crystalline solid (mp 90–92°C), it is easily handled and purified, facilitating its use in parallel synthesis and high-throughput chemistry workflows [2]. This makes it an ideal starting point for generating focused libraries of amides, acids, and heterocycles, enabling the exploration of SAR around a core scaffold [3].

Fluorescent Probes and Metal Sensors

Derivatives of the 2-phenyl-2H-1,2,3-triazole core, such as 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile, have been successfully employed as highly selective fluorescent 'turn-on' chemosensors for anions like cyanide [1]. This demonstrates the utility of the 2-phenyl-2H-1,2,3-triazole-4-carbonitrile scaffold as a precursor for developing advanced materials and analytical tools for environmental monitoring and biological imaging.

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